molecular formula C9H17NO B13168282 1-(1-Aminocyclobutyl)pentan-1-one

1-(1-Aminocyclobutyl)pentan-1-one

Cat. No.: B13168282
M. Wt: 155.24 g/mol
InChI Key: WOHMCZFXRHDLBQ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)pentan-1-one is an organic compound with the molecular formula C₉H₁₇NO. This compound is characterized by a cyclobutyl ring attached to a pentanone structure, with an amino group on the cyclobutyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)pentan-1-one typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(1-Aminocyclobutyl)pentan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)pentan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(1-Aminocyclopropyl)pentan-1-one: Similar structure but with a cyclopropyl ring.

    1-(1-Aminocyclohexyl)pentan-1-one: Contains a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness: 1-(1-Aminocyclobutyl)pentan-1-one is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclohexyl analogs. The cyclobutyl ring’s strain and rigidity can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)pentan-1-one

InChI

InChI=1S/C9H17NO/c1-2-3-5-8(11)9(10)6-4-7-9/h2-7,10H2,1H3

InChI Key

WOHMCZFXRHDLBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1(CCC1)N

Origin of Product

United States

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